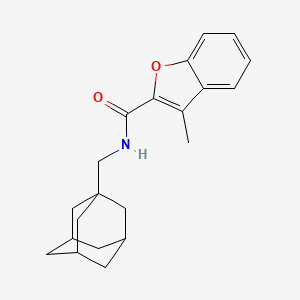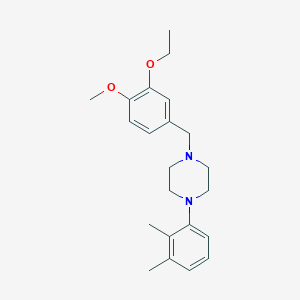
N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ST-135 is a synthetic cannabinoid that was first synthesized in 2010 by Pfizer as a potential treatment for pain and inflammation. It belongs to the class of indole-derived cannabinoids and has a chemical structure that is similar to other synthetic cannabinoids such as JWH-018 and AM-2201. ST-135 has been found to have high affinity for CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the body.
Mechanism of Action
ST-135 exerts its effects by binding to CB1 and CB2 receptors, which are primarily found in the brain and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters and cytokines, which are responsible for the various physiological effects of ST-135.
Biochemical and physiological effects:
The biochemical and physiological effects of ST-135 are diverse and depend on the dose and route of administration. ST-135 has been found to have analgesic, anti-inflammatory, anti-cancer, and anxiolytic effects. It also affects the cardiovascular system, respiratory system, and gastrointestinal system.
Advantages and Limitations for Lab Experiments
ST-135 has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify. However, one limitation of ST-135 is its potential for abuse, which may require special precautions in lab settings.
Future Directions
Several future directions for ST-135 research include further investigation of its therapeutic potential in various disease models, optimization of its pharmacological properties, and development of novel synthetic cannabinoids based on its structure. Additionally, more research is needed to fully understand the long-term effects of ST-135 and its potential for abuse.
In conclusion, ST-135 is a synthetic cannabinoid with potential therapeutic applications in pain management, inflammation, and cancer. Its mechanism of action involves binding to CB1 and CB2 receptors, leading to diverse biochemical and physiological effects. While ST-135 has several advantages for lab experiments, its potential for abuse requires special precautions. Future research directions for ST-135 include further investigation of its therapeutic potential and optimization of its pharmacological properties.
Synthesis Methods
The synthesis of ST-135 involves several steps, including the reaction of 3-methylbenzofuran-2-carboxylic acid with 1-adamantylmethylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain ST-135 in high purity.
Scientific Research Applications
ST-135 has been investigated for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. In a study conducted by Li et al. (2013), ST-135 was found to have potent analgesic effects in a mouse model of neuropathic pain. Another study by Ma et al. (2015) demonstrated the anti-inflammatory effects of ST-135 in a rat model of acute lung injury. ST-135 has also been found to have anti-cancer properties, as shown in a study by Liu et al. (2018) where it was found to inhibit the growth of breast cancer cells.
properties
IUPAC Name |
N-(1-adamantylmethyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13-17-4-2-3-5-18(17)24-19(13)20(23)22-12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKAJBWXUGOGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005514.png)
![2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)

![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)

![2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005564.png)
![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)